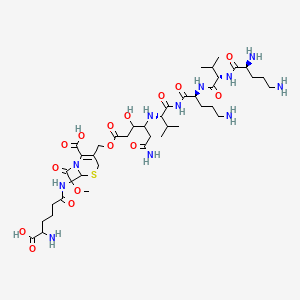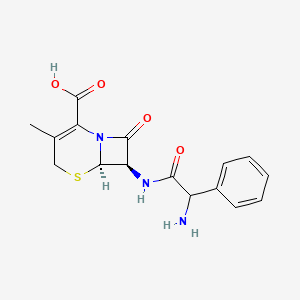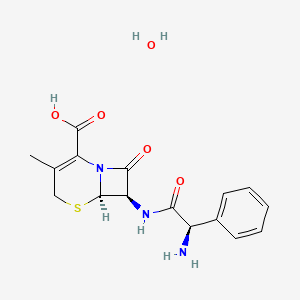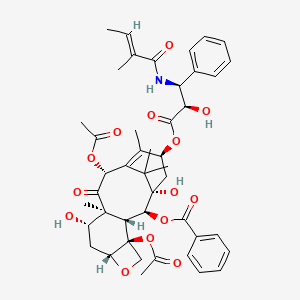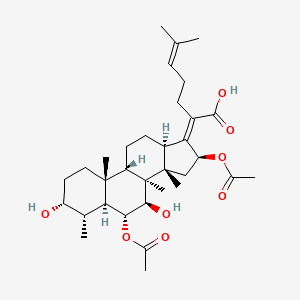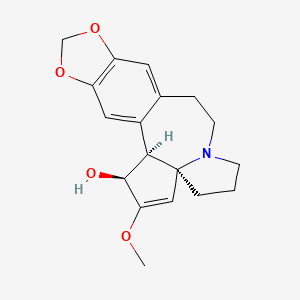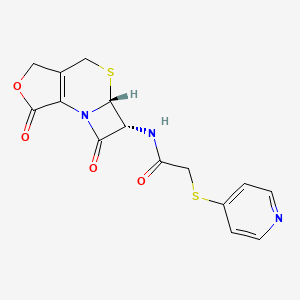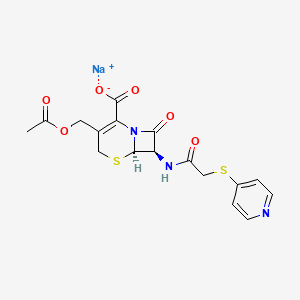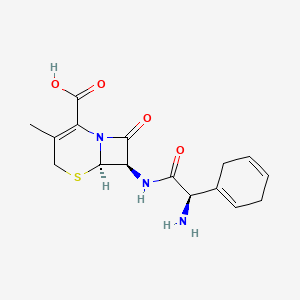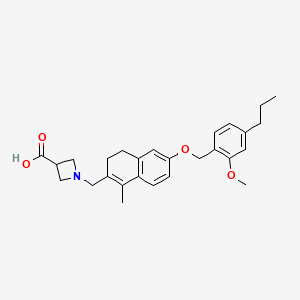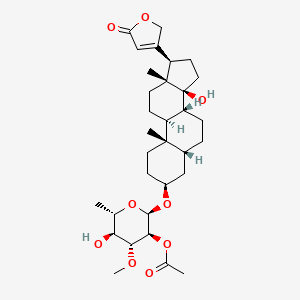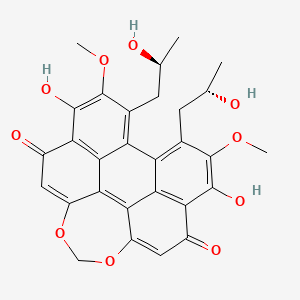
Cercosporin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CERCOSPORIN is a red toxin produced by the fungal genus Cercospora. This compound is a perylenequinone natural product that is photoactivated and uses reactive oxygen species to damage cell components such as membranes, proteins, and lipids . This compound is known for its role in plant diseases caused by Cercospora species, affecting crops like corn, tobacco, soybean, and coffee .
Mechanism of Action
Cercosporin is a photoactivated toxin produced by the fungal genus Cercospora, which acts as pathogens on a variety of plants . This compound has been extensively studied due to its role in Cercospora diseases .
Target of Action
This compound’s primary targets are the cell components of plants, including membranes, proteins, and lipids . The compound’s action is particularly potent against plant cell membranes .
Mode of Action
This compound is a perylenequinone natural product that is photoactivated . In the light, this compound absorbs energy and is converted to an energetically activated triplet state . This activated molecule then reacts with oxygen, resulting in the generation of toxic, activated oxygen species such as singlet oxygen (¹O2) and superoxide (O2-) . This property classifies this compound as a photosensitizer .
Biochemical Pathways
The biochemical pathway of this compound involves the production of reactive oxygen species (ROS), which leads to oxidative damage to lipids, proteins, and nucleic acids . The cellular target of this damage depends on where the photosensitizer molecule localizes in cells . Understanding this compound toxicity in relation to ROS production has facilitated the discovery and regulation of the this compound biosynthesis pathway .
Pharmacokinetics
Information on the ADME properties (Absorption, Distribution, Metabolism, and Excretion) of this compound is currently limited. Research has shown that certain bacteria can enhance the production of this compound . For example, Bacillus velezensis B04 and Lysinibacillus sp. B15 have been found to facilitate this compound secretion into the broth, significantly increasing its production .
Result of Action
The result of this compound’s action is the peroxidation of the membrane lipids, leading to membrane breakdown and death of the cells . This membrane damage allows for leakage of nutrients into the leaf intercellular spaces, promoting fungal growth and sporulation .
Action Environment
This compound’s action, efficacy, and stability are influenced by environmental factors. Light is required for both the biosynthesis and activation of this compound . Temperature and culture medium are also regulating factors in the production of this compound .
Biochemical Analysis
Biochemical Properties
Cercosporin is biosynthesized via polyketide synthases . These enzymes play important roles in the biosynthesis of this compound, with each having a unique function . For instance, CTB1 initiates the creation of this compound, while CTB2 and CTB3 function as methyl transferases .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It damages cell components, including membranes, proteins, and lipids . This damage is caused by the reactive oxygen species (ROS) that this compound produces when it is photoactivated . The damage to these cell components can disrupt cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a series of interactions with biomolecules. When photoactivated, this compound reacts with oxygen to produce toxic oxygen species such as singlet oxygen and superoxide . These reactive oxygen species then interact with various biomolecules, causing oxidative damage that can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, co-culturing Cercospora sp. with certain bacteria can significantly increase the production of this compound . After 4 days of co-culture, the production of this compound increased from 128.2 mg/L to 984.4 mg/L .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized via polyketide synthases, a process that involves several enzymes and cofactors
Transport and Distribution
It is known that certain bacteria can facilitate this compound secretion into the broth, thereby enhancing the production of this compound .
Subcellular Localization
The subcellular localization of this compound is in both mitochondria and the endoplasmic reticulum . This localization could influence the activity or function of this compound, potentially directing it to specific compartments or organelles within the cell .
Preparation Methods
CERCOSPORIN is primarily produced by fungal fermentation. The production can be enhanced by co-culturing Cercospora species with leaf-spot-disease-related endophytic bacteria . For instance, co-culturing with Bacillus velezensis B04 can increase this compound production significantly . The biosynthesis of this compound involves polyketide synthases and several genes responsible for its creation . Light, temperature, and culture medium are crucial factors in its production .
Chemical Reactions Analysis
CERCOSPORIN undergoes various chemical reactions, primarily involving oxidation. It functions as a photocatalyst for selective oxidations, including the conversion of benzylic C–H bonds to carbonyls, amines to aldehydes, and sulfides to sulfoxides . These reactions are facilitated by its ability to generate reactive oxygen species upon photoirradiation .
Scientific Research Applications
CERCOSPORIN has several scientific research applications due to its photosensitizing properties. It is used in photodynamic therapy and photophysical diagnosis . Additionally, it serves as an antimicrobial agent and an organophotocatalyst . Its ability to produce reactive oxygen species makes it valuable in studying oxidative stress and related cellular damage .
Comparison with Similar Compounds
CERCOSPORIN is part of the perylenequinone family of toxins, which includes other compounds like hypocrellins . While hypocrellins are studied for their pharmaceutical potential as anticancer agents, this compound is primarily known for its role in plant diseases . Similar compounds include hypericin and pseudohypericin, which also function as photosensitizers . this compound’s unique ability to produce singlet oxygen and its role in plant pathogenesis distinguish it from these other compounds .
Properties
CAS No. |
35082-49-6 |
|---|---|
Molecular Formula |
C29H26O10 |
Molecular Weight |
534.5 g/mol |
IUPAC Name |
7,19-dihydroxy-5,21-bis[(2S)-2-hydroxypropyl]-6,20-dimethoxy-12,14-dioxahexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1,3(8),4,6,10,15,18(23),19,21-nonaene-9,17-dione |
InChI |
InChI=1S/C29H26O10/c1-10(30)5-12-18-19-13(6-11(2)31)29(37-4)27(35)21-15(33)8-17-23(25(19)21)22-16(38-9-39-17)7-14(32)20(24(18)22)26(34)28(12)36-3/h7-8,10-11,30-31,34-35H,5-6,9H2,1-4H3/t10-,11-/m0/s1 |
InChI Key |
MXLWQNCWIIZUQT-QWRGUYRKSA-N |
SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |
Isomeric SMILES |
C[C@@H](CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)C[C@H](C)O)O |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C5=C6C2=C(C(=O)C=C6OCOC5=CC4=O)C(=C1OC)O)O)OC)CC(C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CGP049090; CGP 049090; CGP-049090; Cercosporin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


